![molecular formula C20H19ClSi B15075129 (1-Chloroethyl)triphenylsilane](/img/structure/B15075129.png)
(1-Chloroethyl)triphenylsilane
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Overview
Description
(1-Chloroethyl)triphenylsilane is an organosilicon compound with the molecular formula C20H19ClSi. It is a derivative of triphenylsilane where one of the hydrogen atoms is replaced by a 1-chloroethyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)triphenylsilane can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding ethyltriphenylsilane.
Oxidation Reactions: Oxidation of this compound can yield silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted triphenylsilane derivatives.
Reduction: Ethyltriphenylsilane.
Oxidation: Silanol or siloxane derivatives.
Scientific Research Applications
(1-Chloroethyl)triphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry and potential biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)triphenylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclohexenyl)triphenylsilane
- Dichloromethyl)triphenylsilane
- (Diphenylmethyl)triphenylsilane
- (Pentachlorophenyl)triphenylsilane
- (Methylsulfonyl)triphenylsilane
- (Diphenylmethoxy)triphenylsilane
- (1-Propen-1-yl)triphenylsilane
- (Phenoxy)triphenylsilane
- (Allyloxy)triphenylsilane
- Pentamethylenebis(triphenylsilane)
Uniqueness
(1-Chloroethyl)triphenylsilane is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other triphenylsilane derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reduction is desired .
Biological Activity
(1-Chloroethyl)triphenylsilane is an organosilicon compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula C18H19ClSi. Its structure consists of a silicon atom bonded to three phenyl groups and one chloroethyl group, which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential effects, including antimicrobial properties, cytotoxicity against cancer cells, and roles in drug delivery systems. The following sections provide detailed insights into these activities.
Antimicrobial Properties
Studies have demonstrated that organosilanes, including this compound, exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or interfering with cellular processes. A notable study reported that derivatives of triphenylsilanes showed significant activity against various bacterial strains, suggesting that the chloroethyl substituent may enhance this effect through increased lipophilicity and membrane penetration .
Cytotoxicity Against Cancer Cells
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells, potentially through the generation of reactive oxygen species (ROS). A study focusing on the effects of silanes on human breast cancer cells found that triphenylsilanes could inhibit cell proliferation and promote cell death .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Induction of apoptosis |
HeLa (Cervical) | 30 | ROS generation |
A549 (Lung) | 20 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent .
Case Study 2: Cancer Therapeutics
A recent investigation into the use of organosilanes in cancer therapy highlighted the effectiveness of this compound in combination with established chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that warrants further exploration .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the phenyl groups allows for effective incorporation into lipid membranes, leading to disruption and increased permeability.
- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to oxidative stress in cells, promoting apoptosis.
- Synergistic Effects : When used in conjunction with other therapeutic agents, it may enhance overall efficacy through multiple pathways.
Properties
Molecular Formula |
C20H19ClSi |
---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-chloroethyl(triphenyl)silane |
InChI |
InChI=1S/C20H19ClSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
NYKXRPPIAOSBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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